4-(3,5-Dichlorophenyl)oxan-4-ol

Description

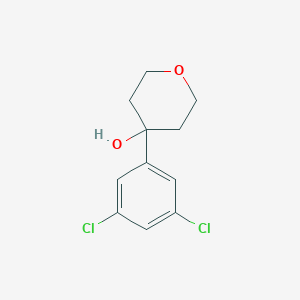

4-(3,5-Dichlorophenyl)oxan-4-ol is a halogenated organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3,5-dichlorophenyl group and a hydroxyl group. The 3,5-dichlorophenyl group is a critical pharmacophore, often enhancing lipophilicity and target binding affinity in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXNEEDQAFZKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(C2=CC(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

4-(3,5-Dichlorophenyl)oxan-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

4-(3,5-Dichlorophenyl)oxan-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and possible use in drug development. In industry, this compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic uses.

Comparison with Similar Compounds

Key Observations :

Nephrotoxicity of NDPS

NDPS induces selective nephrotoxicity in rats, damaging proximal tubules via mitochondrial swelling, endoplasmic reticulum degradation, and interstitial nephritis at high doses (5000 ppm). This contrasts with this compound, where the hydroxyl group might mitigate such effects by altering metabolic pathways .

Insecticidal Activity

Compounds like Chlorfluazuron and Flufenoxuron () inhibit chitin synthesis in insects, leveraging their 3,5-DCP groups for target binding.

Biochemical Interactions

The triazolidinedione analog () shares structural motifs with urazole-based herbicides, suggesting this compound might interact with similar enzymatic targets (e.g., acetolactate synthase) in plants or pests .

Physicochemical Properties

- Lipophilicity : The 3,5-DCP group increases logP values across analogs. NDPS (logP ~3.2) is more lipophilic than the hydroxylated oxane derivative (estimated logP ~2.5), affecting tissue distribution.

- Metabolic Stability : Urea- and imide-containing analogs (e.g., Chlorfluazuron, NDPS) are metabolized faster than oxane- or triazolidinedione-based compounds due to hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.